![molecular formula C20H31FN2OS B5682358 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and biological activities. The synthesis of this compound is a complex process that involves several steps and requires expertise in organic chemistry.5]decane.
作用机制
The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of specific biological targets. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the disruption of various cellular processes. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and histamine receptors. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits significant activity against a range of biological targets, making it a useful tool for investigating specific cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may exhibit non-specific binding to certain targets, which can complicate data interpretation. Additionally, the effects of this compound may vary depending on the experimental conditions, making it important to carefully control experimental variables.
未来方向
There are several future directions for research on 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane. One potential direction is to investigate the potential therapeutic effects of this compound for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its specific targets. Finally, the development of more potent analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
合成方法
The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-fluoro-5-methoxybenzaldehyde with 3-(methylthio)propylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the intermediate product, which is then treated with sodium cyanoborohydride to reduce the imine group. The resulting compound is then subjected to a cyclization reaction in the presence of a strong base such as sodium hydride to form the final product.
科学研究应用
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit significant activity against a range of biological targets, including enzymes and receptors. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in biochemical and physiological studies to investigate the role of specific targets in various cellular processes.
属性
IUPAC Name |
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2OS/c1-24-18-5-6-19(21)17(13-18)14-23-9-3-7-20(16-23)8-11-22(15-20)10-4-12-25-2/h5-6,13H,3-4,7-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNWNVBBVVJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)CCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

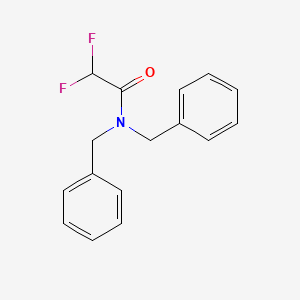
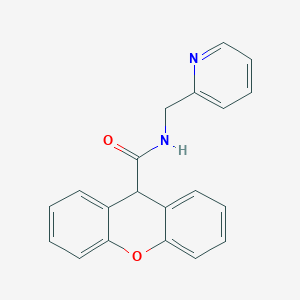
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
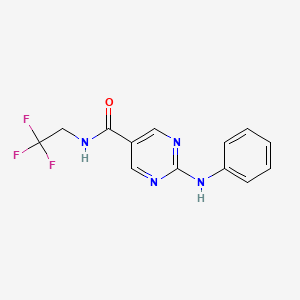
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)
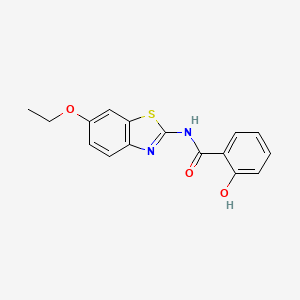
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)

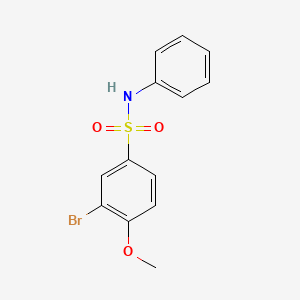
![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)